An In-depth Technical Guide to 4,5-Dimethyl-2-selenoxo-1,3-diselenole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4,5-Dimethyl-2-selenoxo-1,3-diselenole: Synthesis, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 4,5-Dimethyl-2-selenoxo-1,3-diselenole, a significant selenium-containing heterocyclic compound. The document details its molecular structure, a key synthetic pathway, and discusses its physicochemical properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes the available information and draws comparisons with closely related analogs to provide valuable insights for researchers, scientists, and professionals in drug development and materials science. The potential applications of 4,5-Dimethyl-2-selenoxo-1,3-diselenole as a precursor in the synthesis of organic conductors and as a scaffold in medicinal chemistry are also explored.
Introduction
Organoselenium compounds have garnered significant attention in various scientific disciplines due to their unique chemical and biological properties.[1][2] The incorporation of selenium into heterocyclic frameworks can profoundly influence the molecule's electronic structure, reactivity, and biological activity.[3] 4,5-Dimethyl-2-selenoxo-1,3-diselenole belongs to the family of selenium-containing heterocycles and is a notable precursor for the synthesis of tetramethyltetraselenafulvalene (TMTSF), a key component in the development of organic conductors and superconductors.[4]
The strategic inclusion of selenium atoms in organic molecules is a promising approach for developing novel compounds with enhanced, disease-specific activities.[5] Organoselenium compounds are recognized for their diverse pharmacological properties, and their biocompatibility and chemical versatility have fueled the development of a wide array of selenium-based pharmaceuticals.[5] This guide aims to consolidate the known information on 4,5-Dimethyl-2-selenoxo-1,3-diselenole and to provide a foundational understanding of its properties and potential for future research and development.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆Se₃ | - |
| Molecular Weight | 323.99 g/mol | - |
| CAS Number | 53808-62-1 | [6] |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| Melting Point | Not specified in literature | - |
| Boiling Point | Not specified in literature | - |
Structural Analog Comparison: 4,5-Dimethyl-1,3-dioxol-2-one
In the absence of specific crystal structure data for 4,5-Dimethyl-2-selenoxo-1,3-diselenole, an examination of its oxygen analog, 4,5-dimethyl-1,3-dioxol-2-one, can provide structural insights. The planar C₅H₆O₃ molecule crystallizes in the monoclinic space group P2₁/m.[7][8] The substitution of oxygen with the larger, more polarizable selenium atoms in 4,5-Dimethyl-2-selenoxo-1,3-diselenole is expected to significantly alter bond lengths, bond angles, and intermolecular interactions, which would, in turn, influence its solid-state packing and electronic properties.
Caption: Molecular Structure of 4,5-Dimethyl-2-selenoxo-1,3-diselenole.
Synthesis of 4,5-Dimethyl-2-selenoxo-1,3-diselenole
A synthetic route to a ¹³C-labeled version of 4,5-Dimethyl-2-selenoxo-1,3-diselenole has been described, which provides a clear pathway for obtaining this compound.[4] The synthesis is a multi-step process, which is detailed below.
Synthetic Pathway
Caption: Synthetic pathway for ¹³C-labeled 4,5-Dimethyl-2-selenoxo-1,3-diselenole.
Experimental Protocol
The following protocol is adapted from the synthesis of the ¹³C-labeled compound.[4]
Step 1: Synthesis of Piperidinium 1-piperidine-¹³C-diselenocarbamate (90*)
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Dissolve ¹³C-labeled carbon diselenide in pentane and cool the solution to 0 °C.
-
Slowly add piperidine to the solution with stirring.
-
Continue stirring at 0 °C to allow for the precipitation of piperidinium 1-piperidine-¹³C-diselenocarbamate.
-
Collect the precipitate by filtration and dry under vacuum.
Step 2: Synthesis of 1-Piperidine-¹³C-carbodiselenoic acid, 1-methyl-2-oxopropyl ester (91*)
-
Dissolve piperidinium 1-piperidine-¹³C-diselenocarbamate (90*) in dimethylformamide (DMF).
-
Add 3-chloro-2-butanone to the solution.
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Stir the reaction mixture at room temperature for 1 hour. The product is obtained in quantitative yield and can be used in the next step without further purification.
Step 3: Synthesis of 2-(1-Piperidinium)-2-(¹³C)-4,5-dimethyl-1,3-diselenole hexafluorophosphate (92*)
-
Treat the solution of 1-piperidine-¹³C-carbodiselenoic acid, 1-methyl-2-oxopropyl ester (91*) with concentrated sulfuric acid at 0 °C.
-
Subsequently, add 60% aqueous hexafluorophosphoric acid (HPF₆) at 0 °C.
-
The resulting salt, 2-(1-piperidinium)-2-(¹³C)-4,5-dimethyl-1,3-diselenole hexafluorophosphate, will precipitate.
-
Isolate the product by filtration.
Step 4: Synthesis of ¹³C-4,5-Dimethyl-1,3-diselenole-2-selone (93*)
-
React the hexafluorophosphate salt (92*) with hydrogen selenide in ethanol.
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The final product, ¹³C-labeled 4,5-dimethyl-1,3-diselenole-2-selone, is obtained after purification.
Spectroscopic and Electrochemical Properties
Detailed experimental spectroscopic and electrochemical data for 4,5-Dimethyl-2-selenoxo-1,3-diselenole are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
Spectroscopic Characterization (Anticipated)
| Technique | Expected Features |
| ¹H NMR | Two singlets corresponding to the two methyl groups. |
| ¹³C NMR | Signals for the methyl carbons, the sp² carbons of the diselenole ring, and the selenocarbonyl (C=Se) carbon. The ¹³C-⁷⁷Se coupling could provide further structural information. |
| ⁷⁷Se NMR | Resonances corresponding to the three distinct selenium environments. |
| IR Spectroscopy | Characteristic stretching vibrations for C=Se and C-Se bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₅H₆Se₃, with a characteristic isotopic pattern for selenium. |
For comparison, the FT-IR and FT-Raman spectra of 4,5-dimethyl-1,3-dioxol-2-one have been recorded and analyzed, providing a reference for the vibrational modes of the dimethyl-substituted five-membered ring system.[4]
Electrochemical Behavior (Anticipated)
While no specific cyclic voltammetry data for 4,5-Dimethyl-2-selenoxo-1,3-diselenole has been found, its role as a precursor to tetraselenafulvalene (TSF) derivatives suggests it possesses redox activity.[4] It is expected to undergo oxidation to form radical cations, a key property for its application in organic electronics. The electrochemical properties are crucial for understanding its potential as an electron donor in charge-transfer complexes.
Potential Applications
The unique structure of 4,5-Dimethyl-2-selenoxo-1,3-diselenole positions it as a valuable molecule in both materials science and medicinal chemistry.
Organic Electronics
The primary and most well-documented potential application of 4,5-Dimethyl-2-selenoxo-1,3-diselenole is as a key intermediate in the synthesis of tetramethyltetraselenafulvalene (TMTSF).[4] TMTSF and its derivatives are cornerstone molecules in the field of organic electronics, forming highly conductive charge-transfer salts and the first organic superconductors. The synthetic accessibility of 4,5-Dimethyl-2-selenoxo-1,3-diselenole is therefore of great importance for the continued development of novel organic electronic materials.
Drug Development and Medicinal Chemistry
The incorporation of selenium into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the biological activity of small molecules.[1][2] Organoselenium compounds exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[3][5] Although the biological activity of 4,5-Dimethyl-2-selenoxo-1,3-diselenole has not been specifically reported, its structural motifs suggest that it could serve as a scaffold for the design of new therapeutic agents. The diselenole ring system could be functionalized to interact with biological targets, and the selenium atoms may play a role in modulating redox processes within cells.[1]
Conclusion
4,5-Dimethyl-2-selenoxo-1,3-diselenole is a fascinating and important molecule with significant potential. While a comprehensive experimental characterization of its properties is not yet fully available in the public domain, this guide has compiled the existing knowledge, including a detailed synthetic protocol. Its established role as a precursor to organic conductors and the promising biological activities of related organoselenium compounds underscore the need for further investigation into the properties and applications of this selenium-containing heterocycle. This document serves as a valuable resource for researchers poised to explore the untapped potential of 4,5-Dimethyl-2-selenoxo-1,3-diselenole in both materials science and the development of novel therapeutics.
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